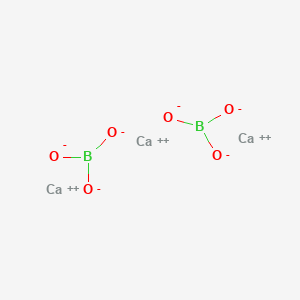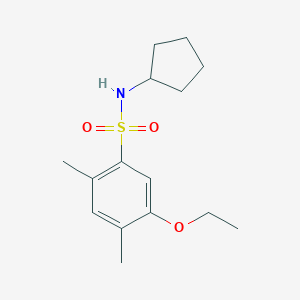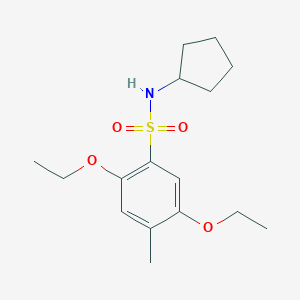
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide, also known as CP 47,497, is a synthetic cannabinoid that has gained attention in the scientific community due to its potential therapeutic effects. This compound is structurally similar to THC, the active ingredient in marijuana, but has a different mechanism of action.
Mécanisme D'action
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide 47,497 acts on the CB1 and CB2 receptors in the endocannabinoid system, which are responsible for regulating various physiological processes such as pain, inflammation, and immune function. It has been shown to have a higher affinity for CB1 receptors than THC, which may contribute to its potential therapeutic effects.
Effets Biochimiques Et Physiologiques
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide 47,497 has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, inhibition of inflammatory cytokine production, and reduction of pain perception. It has also been shown to have antioxidant and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide 47,497 has several advantages as a research tool, including its high potency and selectivity for CB1 receptors, which allows for more specific and targeted studies of the endocannabinoid system. However, its potential for misuse and lack of clinical data limit its use in human studies.
Orientations Futures
Future research on N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide 47,497 should focus on its potential therapeutic effects in various medical conditions, including pain, inflammation, and neurological disorders. Further studies on its mechanism of action and biochemical and physiological effects may also provide insights into the endocannabinoid system and its role in health and disease. Additionally, the development of safer and more effective synthetic cannabinoids may provide new treatment options for patients.
Méthodes De Synthèse
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide 47,497 can be synthesized through a multistep process that involves the reaction of various chemical reagents. The exact method of synthesis is not disclosed due to its potential for misuse.
Applications De Recherche Scientifique
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide 47,497 has been studied extensively for its potential therapeutic effects in various medical conditions such as pain, inflammation, and neurological disorders. It has also been used as a research tool to study the endocannabinoid system and its role in various physiological processes.
Propriétés
Nom du produit |
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C16H25NO4S |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
N-cyclopentyl-2,5-diethoxy-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H25NO4S/c1-4-20-14-11-16(15(21-5-2)10-12(14)3)22(18,19)17-13-8-6-7-9-13/h10-11,13,17H,4-9H2,1-3H3 |
Clé InChI |
DQOSPZSMHDNKMO-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2CCCC2 |
SMILES canonique |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






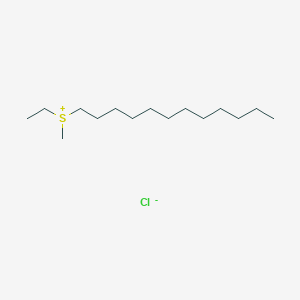



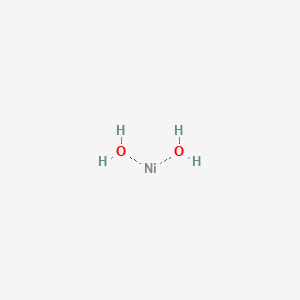
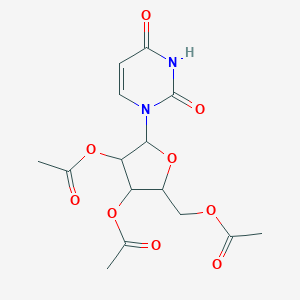
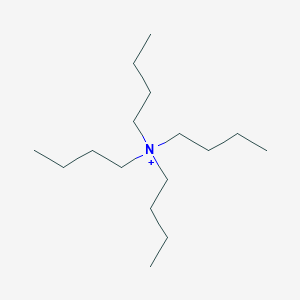
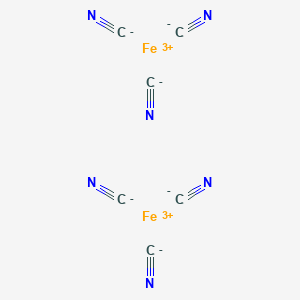
![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)
